2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorinated phenyl group, a boronate ester, and a triazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the boronate ester and the triazine ring. The reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions. For instance, the Suzuki-Miyaura cross-coupling reaction is commonly employed to form the carbon-boron bond in the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality control.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The triazine ring can undergo reduction reactions under specific conditions.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include boronic acids, reduced triazine derivatives, and substituted phenyl compounds. These products have significant applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and the triazine ring play crucial roles in its binding affinity and selectivity towards these targets. The boronate ester moiety can form reversible covalent bonds with biological molecules, making it a valuable tool in biochemical assays and drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boronate ester and fluorinated phenyl group but lacks the triazine ring, making it less versatile in certain applications.
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: Similar in structure but with a pyridine ring instead of a triazine ring, affecting its chemical reactivity and applications.
Uniqueness
The uniqueness of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine lies in its combination of a fluorinated phenyl group, a boronate ester, and a triazine ring. This combination imparts unique chemical and physical properties, making it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C27H25BFN3O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H25BFN3O2/c1-26(2)27(3,4)34-28(33-26)20-15-16-22(29)21(17-20)25-31-23(18-11-7-5-8-12-18)30-24(32-25)19-13-9-6-10-14-19/h5-17H,1-4H3 |
InChI Key |
MGRZKOPEIUBCPM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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